molecular formula C20H14ClFN2O3 B14941739 1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B14941739
M. Wt: 384.8 g/mol
InChI Key: JBBZAAQAPQFFAK-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-7-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrrolopyridine family

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-7-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic routes often include condensation reactions, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in substitution reactions, where other substituents replace the chlorine or fluorine atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-CHLOROPHENYL)-7-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-7-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-7-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include other pyrrolopyridine derivatives, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C20H14ClFN2O3

Molecular Weight

384.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H14ClFN2O3/c21-12-4-2-6-14(8-12)24-10-16(20(26)27)18-19(24)15(9-17(25)23-18)11-3-1-5-13(22)7-11/h1-8,10,15H,9H2,(H,23,25)(H,26,27)

InChI Key

JBBZAAQAPQFFAK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)Cl)C(=O)O)NC1=O)C4=CC(=CC=C4)F

Origin of Product

United States

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